molecular formula C9H11NO2 B14519867 (3aR,7aS)-2-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione CAS No. 62950-21-4

(3aR,7aS)-2-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

Cat. No.: B14519867
CAS No.: 62950-21-4
M. Wt: 165.19 g/mol
InChI Key: UAFTWHXBZBAYKV-KNVOCYPGSA-N
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Description

(3aR,7aS)-2-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione is a heterocyclic compound that features a unique structure with multiple chiral centers. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,7aS)-2-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione typically involves the Diels-Alder reaction, which is a cycloaddition reaction between a conjugated diene and a dienophile. One common synthetic route includes the reaction of furan with maleic anhydride to form an exo-cycloadduct, which is then subjected to further chemical transformations to yield the desired isoindole derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

(3aR,7aS)-2-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups onto the isoindole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR,7aS)-2-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione apart is its specific stereochemistry and the presence of a methyl group at the 2-position. This unique configuration can lead to distinct biological activities and reactivity patterns compared to its analogs .

Properties

CAS No.

62950-21-4

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(3aR,7aS)-2-methyl-3a,4,7,7a-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C9H11NO2/c1-10-8(11)6-4-2-3-5-7(6)9(10)12/h2-3,6-7H,4-5H2,1H3/t6-,7+

InChI Key

UAFTWHXBZBAYKV-KNVOCYPGSA-N

Isomeric SMILES

CN1C(=O)[C@@H]2CC=CC[C@@H]2C1=O

Canonical SMILES

CN1C(=O)C2CC=CCC2C1=O

Origin of Product

United States

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